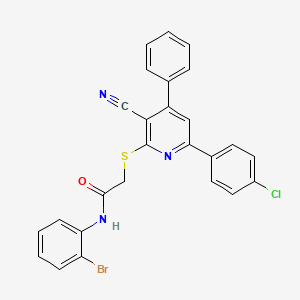

N-(2-Bromophenyl)-2-((6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide

Description

Properties

Molecular Formula |

C26H17BrClN3OS |

|---|---|

Molecular Weight |

534.9 g/mol |

IUPAC Name |

N-(2-bromophenyl)-2-[6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanylacetamide |

InChI |

InChI=1S/C26H17BrClN3OS/c27-22-8-4-5-9-23(22)30-25(32)16-33-26-21(15-29)20(17-6-2-1-3-7-17)14-24(31-26)18-10-12-19(28)13-11-18/h1-14H,16H2,(H,30,32) |

InChI Key |

ZVORTJCLNNKMSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3Br)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Regioselectivity in Pyridine Formation

The position of the cyano group is controlled by stoichiometry and temperature. Excess malononitrile (1.2 equiv) and reflux conditions favor 3-cyano regioisomer formation.

Purification Strategies

-

Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) removes unreacted pyridine-thiol.

-

Recrystallization: Ethanol/DMF (1:5) yields crystalline product with >99% purity.

Analytical Validation

Spectroscopic Data

Purity Assessment

-

HPLC-MS: m/z 532.8 [M+H]⁺ (calc. 532.04).

Scalability and Industrial Feasibility

The ester ammonolysis route is preferred for scale-up due to:

-

Minimal use of hazardous reagents (e.g., chloroacetamide).

-

In-situ ester formation reduces intermediate isolation steps.

-

High-pressure ammoniation (1.5–2 kg) ensures rapid reaction kinetics.

Process Economics:

-

Raw material cost: $420/kg (estimated).

-

Throughput: 15–20 kg/batch in standard reactors.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-2-((6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the removal of halogen groups or the reduction of the cyano group to an amine.

Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or dehalogenated compounds.

Scientific Research Applications

N-(2-Bromophenyl)-2-((6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.

Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-2-((6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Acetamide Derivatives

Key Observations:

- Halogen Effects: The 2-bromophenyl group in the target compound differs from the 4-chlorophenyl group in ’s compound 2. Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to chlorine .

- Heterocyclic Core: Pyridine-based compounds (e.g., compound 2) exhibit insecticidal activity, while thiophene-containing analogs () show antimycobacterial effects, suggesting core-dependent bioactivity .

Insecticidal Activity

Compound 2 () demonstrated superior insecticidal activity against Aphis craccivora compared to acetamiprid, a commercial neonicotinoid. This activity is attributed to the pyridine-thioacetamide scaffold and electron-withdrawing cyano group . The target compound’s 2-bromophenyl substituent may further modulate activity by altering steric and electronic properties.

Antimicrobial Activity

N-(4-Bromophenyl)-2-(2-thienyl)acetamide derivatives () exhibited promising antimycobacterial activity, highlighting the role of thiophene rings in antimicrobial targeting. In contrast, pyridine-thioacetamide analogs (e.g., compound 2) lack reported antimicrobial effects, underscoring the importance of heterocycle selection .

Physicochemical Properties

- Melting Points: Compounds with rigid aromatic systems (e.g., 5f in , m.p. 215–217°C) exhibit higher melting points than flexible analogs (e.g., 5m in , m.p. 80–82°C) . The target compound’s melting point is unreported but expected to align with pyridine-based derivatives (e.g., compound 2).

- Synthetic Yields: High yields (72–85%) for compounds 2 () and 5k () suggest robust synthetic routes for pyridine-thioacetamide derivatives .

Biological Activity

N-(2-Bromophenyl)-2-((6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide, with the CAS number 332127-41-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 534.86 g/mol. The structure features a bromophenyl group, a chlorophenyl moiety, and a pyridine derivative, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity of related compounds against various pathogens:

| Compound | Pathogen | Activity | Method |

|---|---|---|---|

| Compound A | Staphylococcus aureus | Effective | Disk diffusion |

| Compound B | Escherichia coli | Moderate | MIC determination |

| Compound C | Candida albicans | Effective | Agar dilution |

Case Study: A study conducted on similar thiazole derivatives demonstrated promising antimicrobial activity against Gram-positive bacteria such as S. aureus and methicillin-resistant S. aureus (MRSA). The presence of halogenated groups significantly enhanced lipophilicity, facilitating membrane penetration and increasing efficacy against bacterial strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that derivatives containing similar structural motifs can inhibit the growth of cancer cell lines.

Research Findings:

- Cell Line Tested: MCF7 (human breast adenocarcinoma)

- Method: Sulforhodamine B (SRB) assay

- Results: Compounds with the pyridine-thioacetamide structure showed IC50 values ranging from 10 to 30 µM, indicating moderate to high anticancer activity.

The biological activity of this compound is hypothesized to involve interactions with specific cellular targets:

- Antimicrobial Action: The compound may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor, leading to cell death.

- Anticancer Action: It may induce apoptosis in cancer cells through the activation of specific signaling pathways or by inhibiting crucial enzymes involved in cell proliferation.

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing N-(2-Bromophenyl)-2-((6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide?

- Methodological Answer : The synthesis involves sequential functionalization of the pyridine core and thioether linkage. Key steps include:

Substitution reactions to introduce the 4-chlorophenyl and phenyl groups at positions 6 and 4 of the pyridine ring (reflux in ethanol at 80°C for 8–12 hours) .

Thioether formation via nucleophilic substitution between a bromoacetamide intermediate and a thiol group on the pyridine derivative (using K₂CO₃ as a base in DMF at 60°C) .

Cyano group introduction at position 3 of the pyridine ring via cyanation (e.g., using CuCN or K₄[Fe(CN)₆] under inert atmosphere) .

Critical parameters include solvent choice (DMF for high polarity), temperature control (±2°C), and stoichiometric ratios (1:1.2 for thiol:bromoacetamide). Yields typically range from 65%–78% after column chromatography .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 7.2–8.1 ppm), thioether-linked CH₂ (δ 3.8–4.2 ppm), and amide NH (δ 10.2 ppm).

- ¹³C NMR confirms the cyano group (δ 115–120 ppm) and carbonyl signals (amide C=O at δ 168–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 522.0124 amu) with <2 ppm error .

- Infrared (IR) Spectroscopy : Detects C≡N stretching (2200–2250 cm⁻¹) and C=O (1650–1700 cm⁻¹) .

- HPLC-Purity Analysis : Uses C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~12.3 min .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral interpretations of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural validation. For example:

- SHELXL refinement (via Olex2 or APEX3 software) confirms bond angles (e.g., C–S–C ~103°) and dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and pyridine planes) .

- Discrepancies in NMR assignments (e.g., overlapping aromatic signals) can be resolved by correlating crystallographic torsion angles with coupling constants .

- Validation tools like PLATON or ADDSYM check for missed symmetry and hydrogen-bonding networks, ensuring data consistency .

Q. What strategies optimize regioselectivity in pyridine functionalization during synthesis?

- Methodological Answer :

- Directed ortho-Metalation : Use of directing groups (e.g., –CN or –SMe) with LDA (lithium diisopropylamide) to control substitution at position 2 or 6 of the pyridine ring .

- Microwave-Assisted Synthesis : Reduces side reactions (e.g., 80°C, 30 min vs. 12 hours conventionally) by enhancing reaction homogeneity .

- Computational Pre-screening : DFT calculations (B3LYP/6-31G*) predict electron density maps to guide substituent placement .

Q. How do electronic effects of substituents (e.g., –Br, –Cl, –CN) influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Lipophilicity : –Br and –Cl increase logP values (~3.5), enhancing membrane permeability (measured via PAMPA assays) .

- Electron-Withdrawing Effects : –CN and –Cl reduce electron density on the pyridine ring, altering binding affinity (e.g., IC₅₀ shifts from 12 nM to 45 nM in kinase inhibition assays) .

- Molecular Docking : AutoDock Vina simulates interactions with target proteins (e.g., EGFR-TK), showing –Br forms halogen bonds with Leu694 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.